1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
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Description
1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DTG, and it belongs to a class of compounds called benzothiazolyl ureas. In
Scientific Research Applications
Organic Synthesis and Catalysis
Research on benzothiazolin-2-ylidene complexes of iridium(I) demonstrates the potential of related compounds in catalysis and organic synthesis. The study explored the synthesis of these complexes through reactions involving allyl bromide and benzothiazole, highlighting the versatile reactivity and potential application of such structures in catalytic processes (Huynh et al., 2006). This suggests that compounds with similar structural features, like 1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea, could be explored for their reactivity and application in the synthesis of complex organometallic compounds.
Medicinal Chemistry and Antileukemic Activity
In the realm of medicinal chemistry, derivatives of tetrahydrobenzo[d]thiazole have been reported to possess potent anti-leukemic activities. A specific study highlighted the design, synthesis, and evaluation of (S)-6-aryl urea/thiourea substituted-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as antileukemic agents, emphasizing the significance of the tetrahydrobenzo[d]thiazole moiety in inhibiting the proliferation of leukemia cells (Prasanna et al., 2010). This finding suggests that 1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea could serve as a promising scaffold for the development of new antileukemic drugs, given its structural similarity.
Material Science and High-Performance Thermosets
The synthesis and characterization of novel benzoxazine monomers containing allyl groups, including studies on their thermal polymerization to form high-performance thermosets, indicate potential applications in material science. These thermosets exhibit excellent thermomechanical properties, suggesting that related compounds such as 1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea could be explored for the development of new materials with desirable thermal and mechanical characteristics (Agag & Takeichi, 2003).
properties
IUPAC Name |
1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-5-14-11(18)16-12-15-8-6-13(2,3)7-9(17)10(8)19-12/h4H,1,5-7H2,2-3H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHLDUYWMDQFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea |
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